molecular formula C13H12ClNO3 B13014906 Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B13014906
M. Wt: 265.69 g/mol
InChI Key: KHCSEKSHEOSZTL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is an organic compound belonging to the quinoline family. It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 7th position, and an ethyl ester group at the 6th position of the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines and thiols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It inhibits the activity of receptor tyrosine kinases, which play a crucial role in cell proliferation and angiogenesis.

Comparison with Similar Compounds

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate can be compared with other quinoline derivatives:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds makes it valuable in medicinal chemistry and organic synthesis.

Biological Activity

Ethyl 4-chloro-7-methoxyquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a quinoline ring system with notable substitutions that influence its biological properties. The molecular formula can be denoted as C₁₃H₁₁ClN₁O₃, with a molecular weight of approximately 265.68 g/mol. The presence of chlorine and methoxy groups on the quinoline structure is critical for its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit various antimicrobial properties. Quinoline compounds have been studied for their effectiveness against multiple bacterial strains and fungi. The mechanism of action typically involves interference with nucleic acid synthesis or disruption of cellular membranes.

Compound Target Microorganism Activity
This compoundStaphylococcus aureusModerate inhibition
This compoundEscherichia coliSignificant inhibition

Antitumor Activity

A study investigated the antitumor effects of related quinoline derivatives against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results demonstrated that compounds with similar structures exhibited significant reductions in tumor cell viability, suggesting that this compound could also possess similar properties.

Key Findings:

  • The compound induced apoptosis in EAC cells.
  • Histological examinations indicated no adverse effects on liver and kidney functions.
  • The compound displayed antioxidant activities, enhancing its potential as a therapeutic agent against cancer.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Quinoline derivatives often engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors involved in cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of quinoline derivatives. Modifications to the functional groups can lead to variations in biological activity:

Modification Effect on Activity
Addition of methoxy groupIncreased lipophilicity and potential for enhanced membrane permeability
Chlorine substitutionEnhanced binding affinity to target proteins

Case Studies

  • Antitumor Efficacy Study : A recent study evaluated a hybrid compound containing a coumarin moiety linked to a quinolinone structure. This compound demonstrated potent antitumor activity against EAC cells, highlighting the potential for this compound in cancer therapy .
  • Antimicrobial Studies : Several studies have reported on the antimicrobial properties of related quinolines, establishing a foundation for further investigation into the specific activities of this compound against various pathogens .

Properties

IUPAC Name

ethyl 4-chloro-7-methoxyquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(16)9-6-8-10(14)4-5-15-11(8)7-12(9)17-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCSEKSHEOSZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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